ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate

CAS No.:

Cat. No.: VC15898792

Molecular Formula: C14H21N3O4S

Molecular Weight: 327.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O4S |

|---|---|

| Molecular Weight | 327.40 g/mol |

| IUPAC Name | ethyl (2E)-2-[[4-[2-(methylsulfamoyl)ethyl]phenyl]hydrazinylidene]propanoate |

| Standard InChI | InChI=1S/C14H21N3O4S/c1-4-21-14(18)11(2)16-17-13-7-5-12(6-8-13)9-10-22(19,20)15-3/h5-8,15,17H,4,9-10H2,1-3H3/b16-11+ |

| Standard InChI Key | VYDOSUVDFZCYQY-LFIBNONCSA-N |

| Isomeric SMILES | CCOC(=O)/C(=N/NC1=CC=C(C=C1)CCS(=O)(=O)NC)/C |

| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)CCS(=O)(=O)NC)C |

Introduction

Ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate is a complex organic compound recognized for its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals. This compound features a hydrazone linkage, which is significant in various biological activities, including anti-inflammatory and anticancer properties.

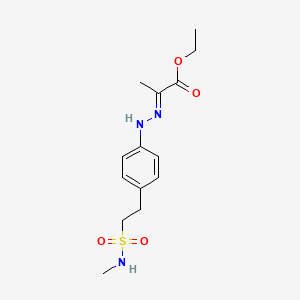

Structural Representation

The structural representation can be depicted as follows:

textO \ C \ N \ N \ C / \ C C / \ C C / \ S C / / N C / / C C / / H H

Synthesis Methods

The synthesis of ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate involves several steps, typically starting from simpler precursors. A notable method includes the cyclization of related compounds to form the desired hydrazone structure.

Key Reagents and Conditions

-

Reagents: Common reagents include hydrazine derivatives and ethyl propanoate.

-

Conditions: The reaction is generally conducted under acidic or basic conditions, depending on the specific pathway chosen for synthesis.

Biological Activity

Research indicates that compounds with hydrazone linkages, such as ethyl (Z)-2-(2-(4-(2-(N-methylsulfamoyl)ethyl)phenyl)hydrazono)propanoate, exhibit various biological activities:

-

Antimicrobial properties: Studies have shown that similar compounds can inhibit bacterial growth.

-

Anticancer potential: Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells.

Research Findings and Data Tables

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume